
4-Ethenylbenzenesulfonic acid;1-ethylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenylbenzenesulfonic acid;1-ethylimidazole is a compound that combines the properties of both 4-ethenylbenzenesulfonic acid and 1-ethylimidazole
準備方法
Synthetic Routes and Reaction Conditions
4-Ethenylbenzenesulfonic acid is typically synthesized by sulfonating ethylbenzene with sulfuric acid. The reaction involves the addition of a sulfonic acid group to the ethylbenzene molecule, resulting in the formation of 4-ethenylbenzenesulfonic acid . The reaction conditions usually involve the use of concentrated sulfuric acid at elevated temperatures.
1-Ethylimidazole can be synthesized through various methods, including the reaction of imidazole with ethyl halides under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the ethyl group onto the imidazole ring.
Industrial Production Methods
Industrial production of 4-ethenylbenzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid and ethylbenzene as starting materials. The reaction is carried out in reactors designed to handle the corrosive nature of sulfuric acid and the exothermic nature of the reaction .
1-Ethylimidazole is produced industrially through the alkylation of imidazole with ethyl halides. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials .
化学反応の分析
Types of Reactions
4-Ethenylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The ethenyl group can be reduced to form ethylbenzenesulfonic acid.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles to form sulfonate derivatives.
1-Ethylimidazole undergoes reactions typical of imidazole derivatives, including:
Nucleophilic substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Electrophilic addition: The imidazole ring can undergo electrophilic addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used
Major Products Formed
Oxidation: Sulfonate esters, sulfonyl chlorides.
Reduction: Ethylbenzenesulfonic acid.
Substitution: Sulfonate derivatives, alkylated imidazoles
科学的研究の応用
4-Ethenylbenzenesulfonic acid;1-ethylimidazole has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its acidic and basic properties.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of high-conducting polypyrrole thin films and as a dopant in conductive polymers
作用機序
The mechanism of action of 4-ethenylbenzenesulfonic acid;1-ethylimidazole involves its interaction with molecular targets through its acidic and basic functional groups. The sulfonic acid group can donate protons, while the imidazole ring can act as a nucleophile or base. These interactions can lead to the formation of various complexes and intermediates that exert the compound’s effects .
類似化合物との比較
Similar Compounds
4-Ethylbenzenesulfonic acid: Similar in structure but lacks the ethenyl group.
1-Methylimidazole: Similar imidazole derivative but with a methyl group instead of an ethyl group
Uniqueness
4-Ethenylbenzenesulfonic acid;1-ethylimidazole is unique due to the presence of both the ethenylbenzenesulfonic acid and ethylimidazole moieties. This combination imparts unique chemical properties, making it useful in a variety of applications that other similar compounds may not be suitable for .
特性
CAS番号 |
820208-11-5 |
|---|---|
分子式 |
C13H16N2O3S |
分子量 |
280.34 g/mol |
IUPAC名 |
4-ethenylbenzenesulfonic acid;1-ethylimidazole |
InChI |
InChI=1S/C8H8O3S.C5H8N2/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2-7-4-3-6-5-7/h2-6H,1H2,(H,9,10,11);3-5H,2H2,1H3 |
InChIキー |
IEAXYARQLWUODY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1.C=CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)

methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)

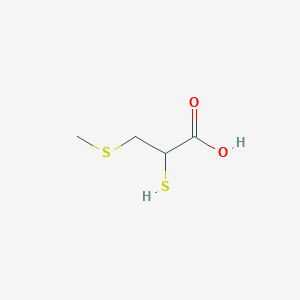
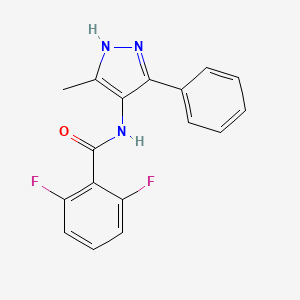
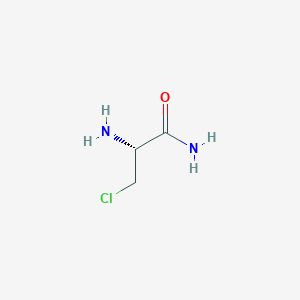
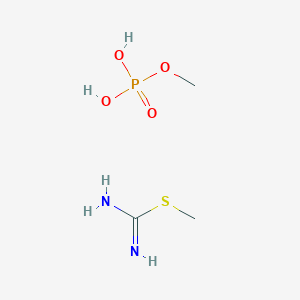
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
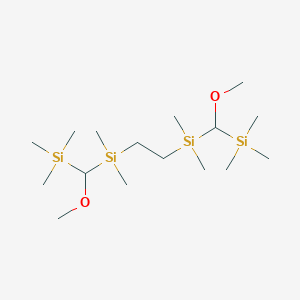
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
